molecular formula C8H12O2 B13836173 1,4-Cyclohexanediol, 1-ethynyl-

1,4-Cyclohexanediol, 1-ethynyl-

Cat. No.: B13836173
M. Wt: 140.18 g/mol
InChI Key: IBUGAQLPTIOAQU-UHFFFAOYSA-N
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Description

1,4-Cyclohexanediol, 1-ethynyl- is an organic compound that features a cyclohexane ring with two hydroxyl groups at the 1 and 4 positions, and an ethynyl group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Cyclohexanediol, 1-ethynyl- can be synthesized through various methods. One common approach involves the catalytic hydrogenation of 1,4-cyclohexanedione in the presence of a suitable catalyst such as RANEY® Ni. The reaction is typically carried out under high pressure and temperature conditions to achieve high yields .

Industrial Production Methods

Industrial production of 1,4-cyclohexanediol, 1-ethynyl- often involves the use of renewable resources such as lignocellulosic biomass. The process includes the reductive catalytic fractionation (RCF) of woody biomass to obtain lignin-derived dimers and oligomers, which are then transformed into 1,4-cyclohexanediol through catalytic methodologies .

Chemical Reactions Analysis

Types of Reactions

1,4-Cyclohexanediol, 1-ethynyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form cyclohexanol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of halogenating agents or amines under appropriate conditions .

Major Products Formed

The major products formed from these reactions include cyclohexanone, cyclohexanol, and various substituted cyclohexane derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

1,4-Cyclohexanediol, 1-ethynyl- is used in scientific research across various disciplines:

  • Chemistry It is used as a monomer in synthesizing polycarbonates, polyethers, and polyesters, useful in producing coatings and adhesives.
  • Biology The compound is studied for its potential role in biological systems, mainly in synthesizing biologically active molecules.
  • Medicine It is a precursor in synthesizing pharmaceuticals, including analgesics and anticancer agents.
  • Industry It is used to produce polymers and other industrial chemicals.

Potential Pharmacological Properties

Research indicates that derivatives of 1,4-cyclohexanediol may have pharmacological properties. Studies suggest that similar compounds may have antimalarial activity, particularly as intermediates in the synthesis of dihydroartemisinin, a drug used to treat malaria. Compounds with similar structures have been explored for inhibiting certain enzymes and as building blocks in drug development.

Chemical Reactions

1,4-Cyclohexanediol, 1-ethynyl- can undergo several chemical reactions:

  • Oxidation The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
  • Reduction The compound can be reduced to form cyclohexanol derivatives.
  • Substitution The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Interaction with Biological Macromolecules

Derivatives of 1,4-cyclohexanediol can interact with biological macromolecules like proteins and nucleic acids. Certain derivatives have been tested for their ability to inhibit specific enzymes involved in metabolic pathways relevant to disease states. These interactions are crucial for understanding the pharmacodynamics of potential therapeutic agents derived from this compound.

Unique Chemical Properties

Mechanism of Action

The mechanism of action of 1,4-cyclohexanediol, 1-ethynyl- involves its interaction with various molecular targets and pathways. The hydroxyl groups and the ethynyl group play crucial roles in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, leading to the formation of different products .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,4-cyclohexanediol, 1-ethynyl- include:

  • 1,4-Cyclohexanediol
  • 1,4-Cyclohexanedione
  • 1,4-Cyclohexanediamine

Uniqueness

1,4-Cyclohexanediol, 1-ethynyl- is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in synthesis and research .

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

1-ethynylcyclohexane-1,4-diol

InChI

InChI=1S/C8H12O2/c1-2-8(10)5-3-7(9)4-6-8/h1,7,9-10H,3-6H2

InChI Key

IBUGAQLPTIOAQU-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CCC(CC1)O)O

Origin of Product

United States

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